Windorphen
Overview
Description
Windorphen is a selective inhibitor of the Wnt/β-catenin signaling pathway. This compound specifically targets the function of the c-terminal transactivation domain of β-catenin-1, but not β-catenin-2. This compound is known for its ability to disrupt the association of β-catenin with p300, a histone acetyltransferase, without affecting the closely related CREB-binding protein (CBP). This specificity makes this compound a valuable tool in studying Wnt signaling and its implications in various biological processes and diseases .
Biochemical Analysis
Biochemical Properties
Windorphen functions by selectively inhibiting p300, a histone acetyltransferase that acts as a critical coactivator of β-catenin . By disrupting the association of p300 with the C-terminal transactivation domain of β-catenin, this compound effectively blocks Wnt signaling . This inhibition does not affect the closely related CREB-binding protein (CBP), highlighting the specificity of this compound’s action . The compound has shown efficacy in inducing apoptosis in several Wnt-dependent tumor cell lines, including colon adenocarcinoma and prostate cancer cell lines .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In Wnt-dependent tumor cell lines, such as colon adenocarcinoma SW480 and RKO, as well as prostate cancer cell lines DU145 and PC3, this compound induces apoptosis . This compound influences cell signaling pathways by inhibiting the Wnt/β-catenin pathway, leading to altered gene expression and cellular metabolism . The disruption of Wnt signaling by this compound results in decreased cell proliferation and increased cell death in these cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to p300 and preventing its interaction with β-catenin . This selective inhibition of p300 disrupts the transcriptional activity of β-catenin, leading to the downregulation of Wnt target genes . The inhibition of histone acetyltransferase activity by this compound also contributes to changes in gene expression, further impacting cellular function . This dual mechanism of action underscores the compound’s potential as a therapeutic agent in Wnt-dependent cancers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as protection from light and freezing . Long-term studies have shown that this compound maintains its efficacy in inhibiting Wnt signaling and inducing apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of this compound effectively inhibit Wnt signaling without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage for therapeutic applications is crucial to maximize the benefits of this compound while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the Wnt/β-catenin signaling pathway . By inhibiting p300, this compound affects the acetylation of histones and other proteins, leading to changes in gene expression and metabolic flux . The compound’s interaction with enzymes and cofactors involved in these pathways further influences cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its activity and efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with p300 and β-catenin . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on Wnt signaling . The precise subcellular localization of this compound is critical for its function and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Windorphen is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the (E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde structure. The synthesis typically starts with the preparation of 4-methoxybenzaldehyde, which undergoes a series of reactions including chlorination and aldol condensation to form the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Windorphen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Windorphen has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the role of Wnt signaling in embryonic development, cell proliferation, and migration.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where aberrant Wnt signaling is implicated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway .
Mechanism of Action
Windorphen exerts its effects by selectively inhibiting the Wnt/β-catenin signaling pathway. It specifically targets the c-terminal transactivation domain of β-catenin-1, disrupting its association with the histone acetyltransferase p300. This inhibition prevents the transcriptional activation of Wnt target genes, leading to the suppression of Wnt signaling. The molecular targets involved include β-catenin-1 and p300, while the pathways affected are those related to Wnt signaling .
Comparison with Similar Compounds
Windorphen is unique in its selective inhibition of the Wnt/β-catenin signaling pathway. Similar compounds include:
ICG-001: Another selective inhibitor of the Wnt/β-catenin pathway, but it targets the interaction between β-catenin and CBP instead of p300.
XAV939: Inhibits tankyrase, leading to the stabilization of Axin and suppression of Wnt signaling.
LGK974: A porcupine inhibitor that prevents the secretion of Wnt ligands, thereby inhibiting Wnt signaling .
This compound’s specificity for p300 and its ability to selectively inhibit β-catenin-1 make it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRALGZMXHFBPG-WUKNDPDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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